2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate
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Overview
Description
2-{[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound with the molecular formula C22H17Cl2NO2 and a molecular weight of 398.282 Da This compound is known for its unique structural features, which include a phenyl ring substituted with a 2,4-dimethylphenyl imino group and a 2,4-dichlorobenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE typically involves a multi-step process. One common method starts with the preparation of the imine intermediate, 2-{[(2,4-dimethylphenyl)imino]methyl}phenol. This intermediate is synthesized by the condensation reaction between 2,4-dimethylbenzaldehyde and 2-aminophenol under acidic conditions .
The next step involves the esterification of the imine intermediate with 2,4-dichlorobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors, optimized reaction conditions, and efficient purification techniques, would apply to the industrial-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitroso compound under specific conditions.
Reduction: The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imine group can yield oximes or nitroso compounds, while reduction can yield amines. Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings, resulting in a wide range of substituted derivatives .
Scientific Research Applications
2-{[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENOL: This compound is structurally similar but lacks the 2,4-dichlorobenzoate ester group.
N-[(E)-(3,5-BIS{(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENYL)METHYLIDENE]-2,4-DIMETHYLANILINE: This compound has a similar imine structure but with additional phenyl groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar imine structure but with different substituents on the aromatic rings.
Uniqueness
The uniqueness of 2-{[(2,4-DIMETHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE lies in its combination of the imine and ester
Properties
Molecular Formula |
C22H17Cl2NO2 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
[2-[(2,4-dimethylphenyl)iminomethyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H17Cl2NO2/c1-14-7-10-20(15(2)11-14)25-13-16-5-3-4-6-21(16)27-22(26)18-9-8-17(23)12-19(18)24/h3-13H,1-2H3 |
InChI Key |
RJOVBVKPRCWBQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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